

# Application Note: Comprehensive Analytical Characterization of 3-(4-Methylcyclohexyl)azetidin-3-ol

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## Compound of Interest

Compound Name: 3-(4-Methylcyclohexyl)azetidin-3-ol  
Cat. No.: B15326001

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Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists  
Document Type: Advanced Methodological Guide & Protocol

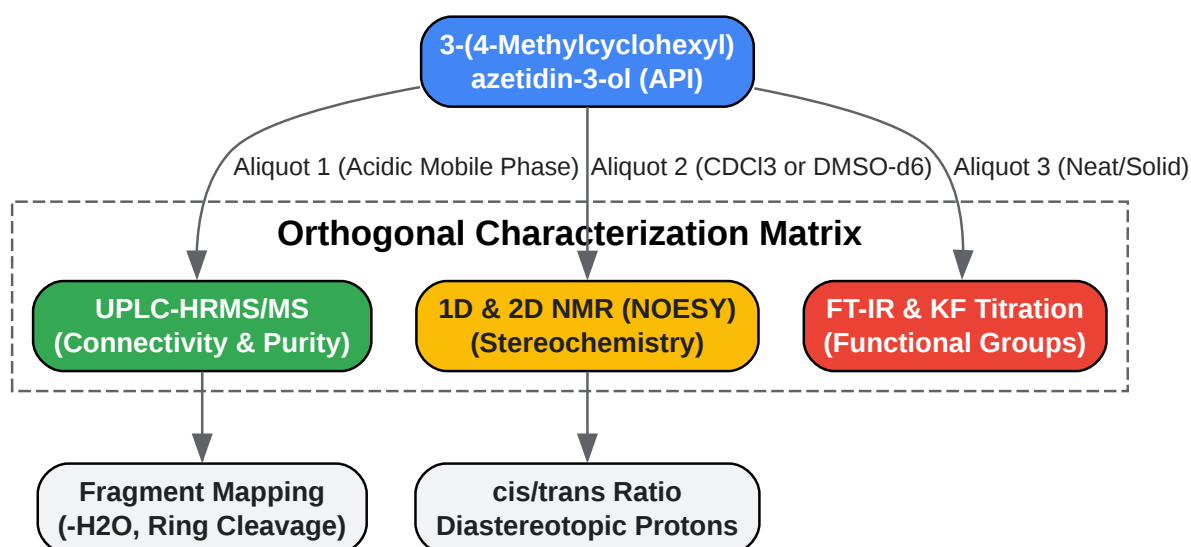
## Executive Summary & Scientific Context

Azetidine derivatives have emerged as highly valuable structural motifs in modern drug discovery, frequently deployed as metabolically stable bioisosteres for morpholines, piperidines, and phenyl rings [1]. The compound **3-(4-Methylcyclohexyl)azetidin-3-ol** (Molecular Weight: ~169.26 g/mol) presents a unique analytical challenge due to its highly polar secondary amine, the tertiary hydroxyl group, and the stereochemical complexity introduced by the 1,4-substituted cyclohexyl ring.

This application note details a robust, self-validating analytical framework for the structural elucidation and purity assessment of **3-(4-Methylcyclohexyl)azetidin-3-ol**. By adhering to ICH Q6A guidelines for small molecule characterization [2], this guide establishes causality behind specific chromatographic and spectroscopic choices, ensuring that researchers can reliably differentiate stereoisomers and quantify critical quality attributes (CQAs).

## Analytical Strategy & Workflow

To construct a self-validating characterization matrix, orthogonal techniques must be employed. Mass spectrometry provides exact mass and connectivity, while multidimensional NMR resolves the spatial arrangement of the cyclohexyl moiety.



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Caption: Orthogonal analytical workflow for the comprehensive characterization of azetidin-3-ol derivatives.

## Experimental Protocols & Methodological Causality

### Protocol 3.1: High-Resolution UPLC-MS/MS Analysis

**Causality & Rationale:** Azetidines are highly basic (pK<sub>a</sub> ~8.5) and polar. Standard C18 columns often yield severe peak tailing due to secondary interactions with unendcapped silanols. We utilize a Charged Surface Hybrid (CSH) C18 column combined with a low-pH mobile phase to maintain the azetidine nitrogen in a fully protonated state, ensuring sharp peak symmetry and optimal Electrospray Ionization (ESI<sup>+</sup>) efficiency [3].

**Step-by-Step Methodology:**

- **Sample Preparation:** Dissolve 1.0 mg of the analyte in 1.0 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Dilute to a final working concentration of 10 µg/mL.

- System Suitability (Self-Validation): Inject a blank (solvent only) followed by a known reference standard (e.g., unsubstituted azetidin-3-ol) to verify the absence of carryover and validate the mass accuracy (< 5 ppm error).
- Chromatographic Conditions:
  - Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7  $\mu$ m).
  - Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Gradient: 5% B to 95% B over 8.0 minutes; Flow rate: 0.4 mL/min.
- Mass Spectrometry Parameters:
  - Source: ESI in Positive Ion Mode.
  - Capillary Voltage: 3.0 kV; Desolvation Temp: 400 °C.
  - Collision Energy (CE) Ramp: 15 eV to 35 eV. Why? Lower CE (15 eV) favors the diagnostic loss of water (-18 Da) from the tertiary alcohol, while higher CE (35 eV) forces the cleavage of the highly strained 4-membered azetidine ring [4].

## Protocol 3.2: Multidimensional NMR for Stereochemical Assignment

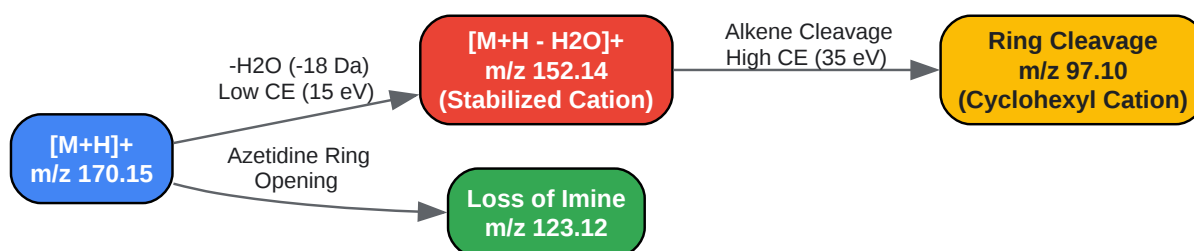
Causality & Rationale: The 1,4-substitution on the cyclohexyl ring generates cis and trans geometric isomers. Because the C3 position of the azetidine ring is a pseudo-asymmetric center, the CH<sub>2</sub> protons (C2 and C4) of the azetidine ring are diastereotopic. 1D <sup>1</sup>H NMR alone cannot definitively assign the relative stereochemistry; 2D NOESY is strictly required to observe through-space interactions between the azetidine protons and the cyclohexyl methine/methyl protons.

Step-by-Step Methodology:

- Sample Preparation: Dissolve 15 mg of the compound in 600  $\mu\text{L}$  of  $\text{CDCl}_3$  (containing 0.03% v/v TMS as an internal standard).
- Internal Calibration (Self-Validation): Calibrate the spectrum using the residual  $\text{CHCl}_3$  solvent peak at 7.26 ppm (1 H) and 77.16 ppm (13 C). Verify that the integration ratio of the azetidine CH2 protons (4H) to the cyclohexyl methyl group (3H) is exactly 4:3.
- 1D Acquisition: Acquire 1 H (64 scans) and 13 C (1024 scans) spectra at 298 K on a 400 MHz or 600 MHz spectrometer.
- 2D NOESY Acquisition: Set the mixing time to 300-500 ms. Look for cross-peaks between the axial protons of the cyclohexyl ring and the azetidine C2/C4 protons to confirm the equatorial/axial preference of the 4-methyl group.

## Mechanistic Fragmentation Pathway

Understanding the gas-phase fragmentation of azetidines is critical for metabolite identification and impurity profiling. Upon collisional activation, 3-substituted azetidin-3-ols undergo a highly predictable cascade [4].



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Caption: ESI-MS/MS collision-induced dissociation (CID) pathway for **3-(4-Methylcyclohexyl)azetidin-3-ol**.

## Quantitative Data Interpretation

To streamline data review, the expected analytical signatures are summarized below. These tables serve as a reference matrix for Quality Control (QC) batch release.

**Table 1: Diagnostic LC-MS/MS Ions**

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Mechanistic Assignment	Relative Abundance
170.15 [M+H] <sup>+</sup>	152.14	18 Da (H <sub>2</sub> O)	Dehydration of tertiary alcohol	High (Base Peak)
170.15 [M+H] <sup>+</sup>	123.12	47 Da (CH <sub>3</sub> N)	Azetidine ring cleavage (loss of methanimine)	Medium
170.15 [M+H] <sup>+</sup>	97.10	73 Da (C <sub>3</sub> H <sub>7</sub> NO)	Complete loss of azetidinol moiety	Low to Medium

**Table 2: Expected NMR Chemical Shifts ( <sup>1</sup>H and <sup>13</sup>C in CDCl<sub>3</sub> )**

Proton/Carbon Environment	<sup>1</sup> H Chemical Shift (ppm)	Multiplicity & Coupling	<sup>13</sup> C Chemical Shift (ppm)
Azetidine C2 & C4	3.55 (2H), 3.85 (2H)	AB system (two doublets), J ≈ 9.0 Hz	58.4
Azetidine C3 (Quaternary)	-	-	73.2
Cyclohexyl C1' (Methine)	1.65 (1H)	Multiplet	42.1
Cyclohexyl CH 2(C2', C3', C5', C6')	1.10 - 1.80 (8H)	Overlapping multiplets	28.5, 34.2
Cyclohexyl C4' (Methine)	1.45 (1H)	Multiplet	32.8
Methyl Group (CH <sub>3</sub> )	0.92 (3H)	Doublet, J ≈ 6.5 Hz	22.4

(Note: Exact chemical shifts will vary slightly based on the specific cis/trans isomer ratio and sample concentration due to hydrogen bonding of the OH and NH groups).

## Conclusion

The analytical characterization of **3-(4-Methylcyclohexyl)azetidin-3-ol** requires a deliberate approach to overcome the physicochemical quirks of the azetidine ring. By utilizing low-pH CSH chromatography, researchers can suppress secondary silanol interactions, while energy-ramped MS/MS provides definitive proof of the tertiary alcohol via facile water loss.

Furthermore, the pseudo-asymmetry of the azetidine ring dictates that 2D NOESY NMR must be deployed to finalize the stereochemical assignment of the cyclohexyl appendage, ensuring full compliance with rigorous small molecule drug development standards.

## References

- Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. National Institutes of Health (NIH) / PMC. URL: [\[Link\]](#)<sup>[1][2]</sup>
- Drug Development Process: Nonclinical Development of Small-Molecule Drugs. Chromatography Online. URL: [\[Link\]](#)<sup>[3]</sup>
- SPECIAL FEATURE - Analytical Testing: Using More Sophisticated Tools to Support Small & Large Molecule Projects. Drug Development & Delivery. URL: [\[Link\]](#)<sup>[4]</sup>
- Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipercolic acid effect". National Institutes of Health (NIH) / PubMed. URL: [\[Link\]](#)<sup>[5]</sup>

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## Sources

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- [3. chromatographyonline.com \[chromatographyonline.com\]](#)
- [4. SPECIAL FEATURE - Analytical Testing: Using More Sophisticated Tools to Support Small & Large Molecule Projects \[drug-dev.com\]](#)
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